![molecular formula C18H13ClO5 B3022081 {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid CAS No. 929417-54-9](/img/structure/B3022081.png)

{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Descripción general

Descripción

This compound, also known as {[3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, has a CAS Number of 929417-54-9 . It has a molecular weight of 344.75 and its IUPAC name is 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H13ClO5/c1-10-17(11-2-4-12(19)5-3-11)18(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21) . This indicates that the compound contains 18 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a molecular weight of 344.75 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

The compound and its derivatives are utilized as key intermediates in the synthesis of various chemical structures. For instance, the synthesis of thiazolidin-4-ones from this compound involves several stages, including the production of Schiff’s bases and subsequent cyclo-condensation to yield complex structures, which are investigated for their potential antibacterial activities (Čačić et al., 2009). Moreover, its derivatives have been synthesized and tested for antimicrobial properties, indicating its utility in the development of new pharmacologically active agents (Čačić et al., 2006).

Material Science and Smart Materials

The compound's derivatives are also explored in the field of material science. For example, photoactive derivatives of cellulose, prepared by esterification with {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, yield water-soluble polyelectrolytes with high amounts of photochemically active chromene moieties. The photodimerization properties of these derivatives are of interest for controlling the properties of new polysaccharide materials, making them relevant in the design of smart materials (Wondraczek et al., 2012).

Anticancer and Antineoplastic Applications

This compound and its derivatives are extensively studied for their antineoplastic activities. Notably, certain derivatives exhibit significant antineoplastic activities against human tumor cell lines, making them a promising avenue for cancer treatment research (Gašparová et al., 2013). Another study synthesized a novel family of bis-chromenone derivatives and evaluated their anti-proliferative activity against various human cancer cells, identifying specific derivatives with significant activity and contributing to structure-activity relationship (SAR) studies in anticancer drug design (Venkateswararao et al., 2014).

Mecanismo De Acción

Target of Action

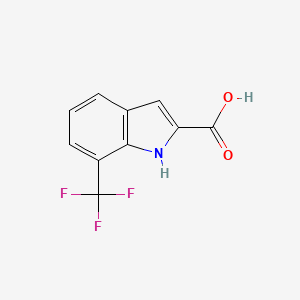

It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the chromen nucleus in this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds with an indole nucleus have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways .

Pharmacokinetics

The compound’s molecular weight, as provided by chemspider, is 170593 Da , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may have a range of effects at the molecular and cellular levels.

Safety and Hazards

Propiedades

IUPAC Name |

2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO5/c1-10-17(11-2-4-12(19)5-3-11)18(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUUEVWTPHMLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)